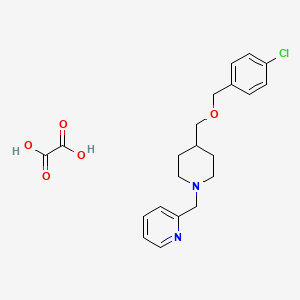

2-((4-(((4-Chlorobenzyl)oxy)methyl)piperidin-1-yl)methyl)pyridine oxalate

Description

Properties

IUPAC Name |

2-[[4-[(4-chlorophenyl)methoxymethyl]piperidin-1-yl]methyl]pyridine;oxalic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23ClN2O.C2H2O4/c20-18-6-4-16(5-7-18)14-23-15-17-8-11-22(12-9-17)13-19-3-1-2-10-21-19;3-1(4)2(5)6/h1-7,10,17H,8-9,11-15H2;(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAEHXRBAEDLQAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1COCC2=CC=C(C=C2)Cl)CC3=CC=CC=N3.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25ClN2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-(((4-Chlorobenzyl)oxy)methyl)piperidin-1-yl)methyl)pyridine oxalate typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 4-chlorobenzyl chloride with piperidine to form 4-(((4-chlorobenzyl)oxy)methyl)piperidine. This intermediate is then reacted with 2-chloromethylpyridine under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often incorporating continuous flow reactors and automated systems to ensure consistent quality and scalability. The use of high-purity reagents and stringent quality control measures are essential to produce the compound at an industrial scale.

Chemical Reactions Analysis

Types of Reactions

2-((4-(((4-Chlorobenzyl)oxy)methyl)piperidin-1-yl)methyl)pyridine oxalate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Substitution: Nucleophilic substitution reactions can occur, especially at the chlorobenzyl group, using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogenated functional groups.

Substitution: Substituted derivatives with new functional groups replacing the chlorine atom.

Scientific Research Applications

2-((4-(((4-Chlorobenzyl)oxy)methyl)piperidin-1-yl)methyl)pyridine oxalate has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-((4-(((4-Chlorobenzyl)oxy)methyl)piperidin-1-yl)methyl)pyridine oxalate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

- **4-(((4-Chlorobenzyl)oxy)methyl)piperidine

- **2-Chloromethylpyridine

- **4-Chlorobenzyl chloride

Uniqueness

2-((4-(((4-Chlorobenzyl)oxy)methyl)piperidin-1-yl)methyl)pyridine oxalate stands out due to its combined structural features, which confer unique chemical and biological properties

Biological Activity

2-((4-(((4-Chlorobenzyl)oxy)methyl)piperidin-1-yl)methyl)pyridine oxalate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's structure includes a piperidine ring, a chlorobenzyl group, and a pyridine moiety, making it a complex organic molecule. The molecular formula is with a molecular weight of approximately 462.9 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C23H27ClN2O6 |

| Molecular Weight | 462.9 g/mol |

| CAS Number | 1396878-68-4 |

| Density | N/A |

| Boiling Point | N/A |

| Melting Point | N/A |

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : Similar compounds have shown potential as inhibitors of specific enzymes involved in disease pathways.

- Receptor Modulation : The compound may act on neurotransmitter receptors, influencing signaling pathways associated with neurological functions.

- Oxidative Stress Reduction : Research indicates that compounds with similar structures can mitigate oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.

In Vitro Studies

In vitro investigations have demonstrated the compound's potential as an anti-inflammatory agent. For example:

- Cell Culture Experiments : Studies showed that the compound reduced pro-inflammatory cytokine levels in lipopolysaccharide-stimulated macrophages, indicating its anti-inflammatory properties.

In Vivo Studies

Animal studies have provided insights into the compound's efficacy:

- Urolithiasis Model : In a rat model of kidney stones, treatment with the compound resulted in decreased urinary oxalate levels and reduced crystal formation, suggesting litholytic activity.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Anti-Cancer Activity : A study reported that the compound inhibited the proliferation of human cancer cell lines by inducing apoptosis through caspase activation.

- Neurological Effects : Another study indicated that the compound improved cognitive function in animal models of Alzheimer's disease by modulating cholinergic activity.

Q & A

Basic: What are the key synthetic strategies for synthesizing 2-((4-(((4-Chlorobenzyl)oxy)methyl)piperidin-1-yl)methyl)pyridine oxalate?

The synthesis typically involves multi-step reactions, including functionalization of the piperidine ring, introduction of the 4-chlorobenzyloxy group, and oxalate salt formation. Microwave-assisted synthesis or solvent-free conditions can enhance reaction efficiency and reduce time . Critical steps include protecting group strategies for intermediates and purification via High Performance Liquid Chromatography (HPLC) to ensure ≥99% purity .

Advanced: How can researchers optimize reaction conditions to improve the yield of intermediate steps?

- Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity for piperidine functionalization .

- Solvent selection : Dichloromethane with sodium hydroxide is effective for nucleophilic substitutions involving chlorobenzyl groups .

- Temperature control : Lower temperatures (0–5°C) minimize side reactions during sensitive steps like oxalate salt formation.

Basic: What spectroscopic techniques are essential for confirming the compound’s structure?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify piperidine ring substitution patterns and chlorobenzyl group integration .

- Mass Spectrometry (MS) : Confirms molecular ion peaks and fragmentation patterns .

- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., C=O stretch in oxalate at ~1700 cm⁻¹) .

Advanced: How should researchers address discrepancies in NMR data for piperidine-containing intermediates?

- Variable temperature NMR : Resolves dynamic effects caused by piperidine ring puckering .

- Deuterated solvents : Use DMSO-d₆ or CDCl₃ to avoid solvent interference in aromatic regions.

- Computational modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values .

Basic: What safety precautions are critical during the handling of chlorobenzyl-containing intermediates?

- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of volatile intermediates (e.g., chlorobenzyl chloride) .

- Emergency protocols : Immediate rinsing with water for skin/eye exposure and medical consultation for ingestion .

Advanced: What strategies resolve low purity issues during final crystallization?

- Recrystallization solvents : Test polar aprotic solvents (e.g., DMF) or mixtures (water:ethanol) for oxalate salt crystallization .

- Gradient HPLC elution : Optimize mobile phase ratios (e.g., acetonitrile:water with 0.1% TFA) to separate residual impurities .

- Thermogravimetric Analysis (TGA) : Monitor decomposition temperatures to assess thermal stability during drying .

Advanced: How can structure-activity relationship (SAR) studies evaluate bioactivity?

- Functional group modifications : Replace the chlorobenzyl group with fluorinated or methoxy analogs to assess receptor binding .

- In vitro assays : Test kinase inhibition (e.g., PI3K or EGFR) using fluorescence polarization or ATP-competitive assays .

- Molecular docking : Simulate interactions with target proteins (e.g., CNS receptors) using software like AutoDock Vina .

Basic: What storage conditions ensure the compound’s stability?

- Temperature : Store at 2–8°C in airtight containers to prevent hydrolysis of the oxalate group .

- Humidity control : Use desiccants (silica gel) in sealed vials to avoid moisture-induced degradation .

- Light protection : Amber glass containers minimize photodegradation of the pyridine moiety .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.